![molecular formula C16H15NO5S B2690605 Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate CAS No. 920393-57-3](/img/structure/B2690605.png)
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- MSB has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that certain derivatives of MSB exhibit selective inhibition of cyclooxygenase-2 (COX-2) isozyme . COX-2 inhibitors are valuable in managing inflammation-related conditions.
- MSB derivatives were evaluated as both COX-1 and COX-2 inhibitors. Compound 11b demonstrated potent COX-2 inhibitory activity (IC50 = 0.10 μM) and a high selectivity index (SI = 134). These findings suggest its potential use in managing pain and inflammation .
- Compound 11b also exhibited a favorable safety profile regarding ulcerogenic liability (Ulcer Index, UI = 0.83). This property is crucial for minimizing adverse effects associated with long-term drug use .
- Researchers conducted in silico predictions of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and drug-likeness profiles for MSB derivatives. These computational analyses provide insights into their pharmacokinetic behavior and suitability for drug development .
- Photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides led to the synthesis of various benzothiophenes and benzoselenophenes. MSB derivatives may serve as building blocks in such synthetic pathways .
Anti-Inflammatory Activity
Cyclooxygenase Inhibition
Ulcerogenic Liability Assessment
In Silico ADME Prediction
Benzothiophene and Benzoselenophene Synthesis
Antimicrobial Properties: (Additional Field):
Propiedades
IUPAC Name |
methyl 4-[(2-methylsulfonylphenyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-16(19)12-9-7-11(8-10-12)15(18)17-13-5-3-4-6-14(13)23(2,20)21/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQOVBDEOVTMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.